Acrylamide/Bisacrylamide 37.5:1, 40% solution

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Separation

The solution is used in the preparation of polyacrylamide gels for protein separation . The ratio of bisacrylamide to acrylamide modulates the porosity of the polyacrylamide gel, which affects the separation of proteins based on their size during electrophoresis .

DNA Sequencing

It is also used as a DNA sequencing gel . In this application, the acrylamide/bisacrylamide gel serves as a matrix that separates DNA fragments based on their size during electrophoresis. The smaller the DNA fragment, the faster it moves through the gel.

Polyacrylamide Lid Fabrication

The solution has been used as a precursor for polyacrylamide lid fabrication by photopatterning methods . This involves using light to pattern the acrylamide/bisacrylamide solution, creating a solid “lid” of polyacrylamide.

High Molecular Weight Protein Separation

This solution is used for separating high molecular weight proteins . The ratio of bisacrylamide to acrylamide in the solution affects the porosity of the gel, which in turn affects the separation of proteins based on their size during electrophoresis .

DNA Sequencing Gel

It is used as a DNA sequencing gel . In this application, the acrylamide/bisacrylamide gel serves as a matrix that separates DNA fragments based on their size during electrophoresis. The smaller the DNA fragment, the faster it moves through the gel .

Polyacrylamide Lid Fabrication

The solution has been used as a precursor for polyacrylamide lid fabrication by photopatterning methods . This involves using light to pattern the acrylamide/bisacrylamide solution, creating a solid “lid” of polyacrylamide .

Electrophoresis

This solution is used in electrophoresis, a technique used to separate DNA, RNA, or protein molecules based on their size and charge . The acrylamide/bisacrylamide solution is used to create a gel matrix, and the molecules are pulled through this matrix by an electric field. The smaller or more charged a molecule is, the faster it moves through the gel.

Preparation of Stock Solutions

The solution is also used for preparing gels using stock solutions with the most common cross-link ratios . This allows for the creation of gels with specific properties, such as porosity, which can be tailored to the needs of the experiment.

Photopatterning

It has been used as a precursor for polyacrylamide lid fabrication by photopatterning methods . This involves using light to pattern the acrylamide/bisacrylamide solution, creating a solid “lid” of polyacrylamide.

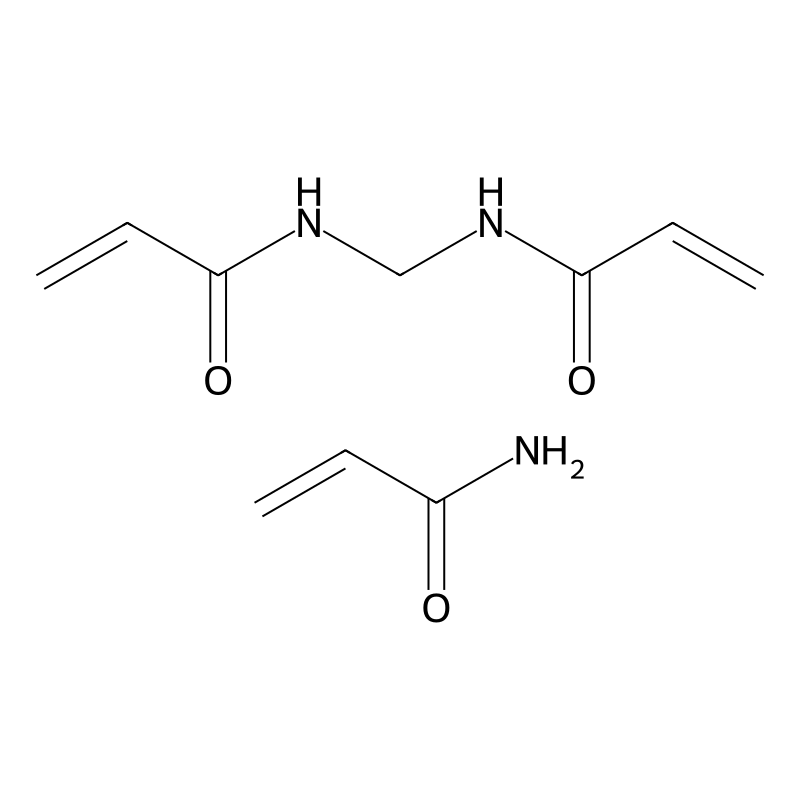

Acrylamide/Bisacrylamide 37.5:1, 40% solution is a widely used reagent in molecular biology, particularly for the preparation of polyacrylamide gels. This solution consists of acrylamide and its cross-linking agent, N,N'-methylenebisacrylamide (commonly referred to as bisacrylamide), in a specific ratio that facilitates the formation of gels with defined porosity. The 40% concentration indicates a high level of both acrylamide and bisacrylamide, which is essential for creating robust gels suitable for electrophoresis applications. The solution is typically prepared using ultra-pure water to ensure minimal contamination, which is critical for sensitive biological assays .

Acrylamide and bisacrylamide are neurotoxic and can cause severe health problems upon inhalation, ingestion, or skin contact [].

- Toxicity:

- Flammability: Acrylamide is moderately flammable [].

- Reactivity: Can react with strong oxidizing agents [].

Safety Precautions

- Wear gloves, eye protection, and protective clothing when handling the solution.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Dispose of waste according to local regulations.

The polymerization of acrylamide and bisacrylamide occurs through a vinyl addition mechanism initiated by free radicals. These radicals can be generated by various initiators, such as ammonium persulfate and tetramethylethylenediamine (TEMED). The process involves several steps:

- Initiation: Free radicals are formed from ammonium persulfate, often accelerated by TEMED.

- Propagation: The free radicals react with acrylamide monomers to form new radicals, leading to chain elongation.

- Cross-linking: Bisacrylamide reacts with growing polymer chains, creating cross-links that enhance gel strength and stability.

- Termination: The polymerization reaction ceases when most acrylamide monomers are consumed, resulting in a stable gel structure .

The synthesis of Acrylamide/Bisacrylamide 37.5:1 involves the following steps:

- Preparation of Monomer Solution: A specific ratio of acrylamide and bisacrylamide is dissolved in ultra-pure water.

- Degassing: The solution is degassed to remove oxygen, which can inhibit polymerization.

- Initiation: Ammonium persulfate and TEMED are added to the solution under controlled conditions (pH between 8 and 9) to initiate polymerization.

- Polymerization: The mixture is allowed to polymerize until a gel forms, which can then be used for various applications .

Acrylamide/Bisacrylamide 37.5:1 solutions are primarily used in:

- Polyacrylamide Gel Electrophoresis (PAGE): For separating proteins and nucleic acids based on size and charge.

- Molecular Biology Techniques: Including denaturing gradient gel electrophoresis (DGGE) for analyzing genetic material.

- Biochemical Assays: As a medium for various bio

Research has demonstrated that polyacrylamide gels can interact with various biomolecules, influencing their migration during electrophoresis. Studies have shown that the presence of different cross-linking densities affects protein separation efficiency and resolution. Additionally, interactions between proteins and the gel matrix can be studied to understand protein folding and conformational changes under different conditions .

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with Acrylamide/Bisacrylamide in terms of their use in gel formation or molecular biology applications:

| Compound Name | Composition Ratio | Key Features |

|---|---|---|

| Acrylamide/Bisacrylamide 29:1 | 29:1 | Lower cross-link density; softer gels |

| Acrylamide/Bisacrylamide 19:1 | 19:1 | Higher porosity; suitable for larger molecules |

| N,N'-Methylenebisacrylamide | Pure bisacrylamide | Used solely as a cross-linking agent |

| Polyethylene glycol | Varies | Non-toxic alternative for certain applications |

Acrylamide/Bisacrylamide 37.5:1 stands out due to its balanced ratio that provides optimal gel strength while maintaining adequate porosity for effective separation in electrophoresis applications . Its unique properties make it a preferred choice in many laboratory settings where precise control over gel characteristics is required.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).